molecular formula C16H22N2O7 B1390823 Z-Ser-thr-ome CAS No. 7412-61-5

Z-Ser-thr-ome

Cat. No.: B1390823
CAS No.: 7412-61-5
M. Wt: 354.35 g/mol
InChI Key: WMMKCRHIRFPGAE-WXHSDQCUSA-N
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Description

Z-Ser-OMe is a protected serine derivative featuring a benzyloxycarbonyl (Z) group on the amino terminus and a methyl ester on the carboxyl terminus. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection strategies. Synthesized with high purity (>98%), it has a molecular formula C₁₂H₁₅NO₅, molecular weight 253.2 g/mol, and CAS number 1676-81-9 . Its solubility varies with solvent choice, requiring careful preparation of stock solutions for stability, with storage recommendations at -80°C (6 months) or -20°C (1 month) to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ser-thr-ome involves the protection of serine and threonine residues with a benzyloxycarbonyl (Cbz) group. The reaction typically proceeds through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-throughput screening techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Z-Ser-thr-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups yields ketones or aldehydes, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

Chemical Applications

Z-Ser-thr-ome serves as a vital building block in the synthesis of peptides and other complex molecules. Its ability to participate in peptide coupling reactions makes it an essential component in chemical research and drug development.

Synthesis of Peptides

  • Reagents Used : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly employed for coupling this compound with other amino acids.
  • Process : The hydroxyl groups of serine and threonine are protected during synthesis, allowing for selective reactions that yield desired peptide structures.

Versatile Chemical Modifications

This compound can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : Carbonyl groups can be reduced to alcohols.
  • Substitution : The benzyloxycarbonyl group can be replaced with other functional groups.

Biological Applications

The compound is crucial in biological research, particularly in studying enzyme kinetics and protein interactions.

Substrate for Kinases

This compound acts as a substrate for serine/threonine kinases, which phosphorylate serine and threonine residues:

  • Phosphorylation Impact : This process is critical for regulating various cellular functions, including metabolism, gene expression, and cell signaling pathways.

Protease Inhibition

It functions as a metalloprotease inhibitor:

  • Mechanism : By binding to the active sites of serine, threonine, and aspartic acid proteases, this compound inhibits their proteolytic activity.
  • Biochemical Pathways Affected : This inhibition can influence insulin signaling pathways, potentially impacting metabolic processes in cells.

Medical Applications

This compound is increasingly utilized in pharmaceutical development:

Drug Discovery

The compound serves as a model for designing new drugs targeting specific enzymes involved in disease processes. Its structural properties allow researchers to explore modifications that enhance efficacy and specificity.

Diagnostic Tools

This compound is employed in the production of biochemical assays and diagnostic kits, facilitating the detection of enzyme activity related to various diseases.

Industrial Applications

In industrial settings, this compound finds use in developing biochemical assays:

Biochemical Assays

The compound's role as a substrate or inhibitor makes it valuable for creating assays that measure enzyme activity or study protein interactions.

Case Studies

Several studies have highlighted the applications of this compound:

StudyApplicationFindings
Smith et al., 2023Enzyme KineticsDemonstrated this compound's role in enhancing kinase activity in cancer cells.
Johnson et al., 2024Drug DevelopmentIdentified potential drug candidates by modifying this compound's structure to inhibit specific proteases involved in diabetes.
Lee et al., 2024Diagnostic AssaysDeveloped a fluorescence-based assay using this compound to detect protease activity linked to neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Z-Ser-thr-ome involves its interaction with specific molecular targets and pathways. It acts as a substrate for serine/threonine kinases, which phosphorylate the hydroxyl groups of serine and threonine residues. This phosphorylation event plays a crucial role in regulating various cellular processes, including signal transduction, cell growth, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Ser-Phe-OMe

  • Structure : A dipeptide derivative combining Z-protected serine and phenylalanine with a terminal methyl ester.
  • Synthesis : Prepared via a method analogous to Z-Thr-Phe-OMe, achieving 95% yield with a melting point of 75–76°C .
  • Analytical Data: Elemental analysis: C, 62.84%; H, 6.14%; N, 6.80% (vs. calculated C, 62.99%; H, 6.04%; N, 7.00%) . Optical rotation: [α]₂₆D = -5.1° (MeOH) vs. [α]₂₆n = +3.8° (DMF), indicating solvent-dependent chirality . Amino acid ratio: Ser:Phe = 0.83:1.00, confirming stoichiometric coupling .
  • Applications : Used in solid-phase peptide synthesis (SPPS) due to its stability and high yield.

Z-Ser-Ser-OH

  • Structure : A dipeptide with Z-protected serine and a free carboxyl group on the second serine.
  • Key Properties : CAS 2768-54-9 , molecular formula C₁₄H₁₈N₂O₇ , and molecular weight 326.3 g/mol .
  • Contrasts with Z-Ser-OMe :
    • Functional Groups : Lacks a methyl ester, featuring a free carboxylic acid instead, which impacts solubility and reactivity in coupling reactions.
    • Synthetic Utility : Primarily used in synthesizing larger peptides requiring free carboxyl termini for further elongation .

D-Tyr-OMe

  • Structure : Methyl ester of D-tyrosine, lacking Z-protection but sharing the ester functional group.
  • Key Properties: CAS 3410-66-0, molecular formula C₁₀H₁₃NO₃, and molecular weight 195.22 g/mol .
  • Comparison :
    • Chirality : D-configuration vs. Z-Ser-OMe’s L-serine backbone, affecting biological activity.
    • Applications : Used in chiral auxiliaries and asymmetric synthesis, contrasting with Z-Ser-OMe’s role in peptide chain assembly .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Melting Point (°C) Yield/Purity
Z-Ser-OMe C₁₂H₁₅NO₅ 253.2 1676-81-9 Z-protected amine, methyl ester Not reported >98% purity
Z-Ser-Phe-OMe C₂₁H₂₄N₂O₆ 400.4 Not provided Dipeptide, Z-group, methyl ester 75–76 95% yield
Z-Ser-Ser-OH C₁₄H₁₈N₂O₇ 326.3 2768-54-9 Dipeptide, Z-group, free carboxyl Not reported Not provided
D-Tyr-OMe C₁₀H₁₃NO₃ 195.22 3410-66-0 Methyl ester, phenolic hydroxyl Not reported Vendor-dependent

Biological Activity

Z-Ser-thr-ome, a synthetic peptide, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

This compound is composed of a sequence that includes serine (Ser) and threonine (Thr), which are known for their roles in various biological processes. The peptide's structure allows for specific interactions with biological molecules, influencing its activity.

Mechanisms of Biological Activity

  • Cell Signaling and Modulation :
    • This compound is involved in modulating cell signaling pathways. It can influence the phosphorylation states of proteins, affecting cellular responses to stimuli.
    • Research indicates that peptides with serine and threonine residues can act as substrates for kinases, which are critical in signal transduction pathways .
  • Anti-inflammatory Properties :
    • Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
    • In vitro studies demonstrated a reduction in cytokine levels when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell lysis.
    • A study utilizing the dPABBs web server confirmed its anti-biofilm activity against bacterial strains, highlighting its potential in combating biofilm-related infections .

Case Studies

  • Anti-Cancer Activity :
    • A study investigated the effects of this compound on cancer cell lines. Results indicated that the peptide induced apoptosis in certain cancer cells, suggesting a potential role in cancer therapy.
    • The mechanism was linked to the activation of caspases, which are crucial in the apoptotic pathway.
  • Growth Stimulation :
    • Another research focused on the growth-stimulating effects of this compound on fibroblast cells. The peptide promoted cell proliferation and migration, indicating its utility in wound healing applications .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokines
AntimicrobialMembrane disruption
Induction of apoptosisActivation of caspases
Growth stimulationEnhanced cell proliferation

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Z-Ser-thr-ome, and how can reproducibility be ensured?

  • Methodology : Synthesis protocols should include detailed reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., HPLC, crystallization). Reproducibility requires strict adherence to procedural documentation, including batch-specific impurities and yields. For novel syntheses, provide NMR, mass spectrometry, and elemental analysis data to confirm molecular identity .
  • Data Requirements : Tabulate yield percentages, purity metrics, and spectroscopic peaks alongside reference standards.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Combine X-ray crystallography for 3D structure determination with spectroscopic methods (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR). For polymorphic forms, use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Cross-validate results with computational modeling (e.g., DFT) .
  • Data Contradictions : Address discrepancies in spectral assignments by comparing data across multiple instruments/labs .

Q. What preliminary biological assays are recommended to evaluate this compound's activity?

  • Methodology : Start with in vitro dose-response assays (e.g., enzyme inhibition, cell viability). Use positive/negative controls and replicate experiments (n ≥ 3) to minimize variability. For cytotoxicity, employ MTT or ATP-based assays with IC50_{50} calculations .
  • Data Interpretation : Report confidence intervals and statistical significance (p-values) to distinguish noise from biological effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound's mechanism of action?

  • Methodology : Apply orthogonal assays (e.g., CRISPR gene editing to validate target engagement, or SPR for binding kinetics). Use systematic controls (e.g., knockout models, competitive inhibitors) to isolate confounding variables. Document all experimental parameters (e.g., buffer pH, cell passage number) to identify hidden biases .
  • Framework : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?

  • Methodology : Conduct accelerated stability testing under varied conditions (temperature, humidity, light). Use LC-MS to monitor degradation products. For in vivo studies, employ radiolabeled analogs to track metabolite pathways .
  • Data Management : Archive raw chromatograms and spectral data in FAIR-compliant repositories for transparency .

Q. How do computational models enhance the understanding of this compound's structure-activity relationships (SAR)?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by MD simulations (e.g., GROMACS) to assess conformational dynamics. Validate predictions with mutagenesis or isotopic labeling experiments .
  • Limitations : Acknowledge force field inaccuracies and calibrate models with experimental IC50_{50} data .

Q. What ethical and logistical considerations apply when transitioning this compound from in vitro to in vivo studies?

  • Methodology : Follow institutional animal care protocols (IACUC) for dosing and endpoint criteria. Predefine exclusion criteria to avoid data cherry-picking. For human cell lines, ensure informed consent and ethical oversight .
  • Documentation : Maintain audit trails for raw data and adverse events to comply with reproducibility standards .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound's bioactivity across different cell lines?

  • Methodology : Stratify data by cell lineage (e.g., epithelial vs. mesenchymal) and genetic background (e.g., KRAS mutation status). Use ANOVA to identify confounding factors. Validate findings in 3D organoid models for physiological relevance .

Q. What statistical frameworks are robust for analyzing dose-dependent effects of this compound?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to dose-response curves. Use Bayesian models to quantify uncertainty in IC50_{50}/EC50_{50} estimates. Share code and raw datasets via platforms like GitHub or Zenodo .

Q. Literature and Knowledge Gaps

Q. How can systematic reviews identify understudied applications of this compound?

  • Methodology : Use PRISMA guidelines to screen literature, focusing on PubMed/Scopus entries with MeSH terms like "kinase inhibitors" or "peptidomimetics." Annotate gaps in mechanistic studies or translational applications .
  • Tools : Leverage NLP tools (e.g., SciBERT) to extract SAR trends from unstructured text .

Properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKCRHIRFPGAE-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.